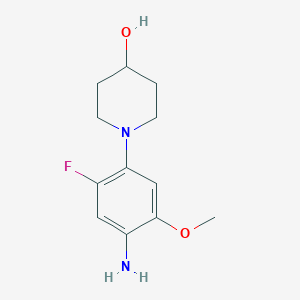

4-Piperidinol, 1-(4-amino-2-fluoro-5-methoxyphenyl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis

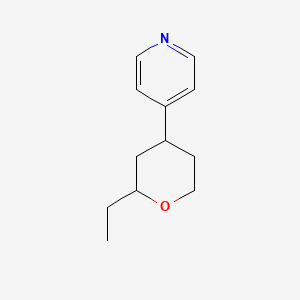

The molecular structure of 4-Piperidinol, 1-(4-amino-2-fluoro-5-methoxyphenyl)- is based on a piperidine core, which is a six-membered ring containing one nitrogen atom and five carbon atoms . The compound also contains functional groups such as an amino group, a fluoro group, and a methoxy group.Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Piperidinol, 1-(4-amino-2-fluoro-5-methoxyphenyl)- include its molecular formula (C12H17FNO2), and molecular weight (240.27) . Additional properties such as melting point, boiling point, and density can be found in specialized chemical databases .Aplicaciones Científicas De Investigación

Piperidine Derivatives

Piperidines, including “4-Piperidinol, 1-(4-amino-2-fluoro-5-methoxyphenyl)-”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis and Pharmacological Applications

The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Specific Application: ALK and ROS1 Dual Inhibitor A series of 2-amino-4-(1-piperidine) pyridine derivatives, as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor, was designed . This suggests that piperidine derivatives, including “4-Piperidinol, 1-(4-amino-2-fluoro-5-methoxyphenyl)-”, could potentially be used in the development of new drugs for the treatment of certain types of cancer.

Synthesis of Various Piperidine Derivatives

- Field : Organic Chemistry

- Application : Piperidines are used in intra- and intermolecular reactions to form various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

- Method : The specific methods of synthesis can vary widely depending on the desired derivative. They often involve cyclization, cycloaddition, annulation, amination, and multicomponent reactions .

- Results : More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .

Precursor to Fentanyl

- Field : Pharmaceutical Industry

- Application : “4-Piperidinol, 1-(4-amino-2-fluoro-5-methoxyphenyl)-” could potentially be used as a precursor to fentanyl, a powerful synthetic opioid .

- Method : The specific methods of synthesis would involve complex organic chemistry procedures .

- Results : Fentanyl is a potent pain medication and has been used for the treatment of severe pain .

Intermediate in Alkaloid Syntheses

- Field : Organic Chemistry

- Application : Substituted and dehydro derivatives of 4-piperidinone are intermediates in alkaloid syntheses .

- Method : The specific methods of synthesis would involve complex organic chemistry procedures .

- Results : Alkaloids have a wide range of pharmacological activities and are used in many medicinal and pharmacological applications .

N-Heterocyclization of Primary Amines

- Field : Organic Chemistry

- Application : A new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex was developed .

- Method : This method involves the use of a Cp*Ir complex as a catalyst in the reaction between primary amines and diols .

- Results : A variety of five-, six-, and seven-membered cyclic amines were synthesized in good to excellent yields .

Synthesis of Nitrogen-Containing Heterocycles

- Field : Organic Chemistry

- Application : A practical continuous flow reaction of readily accessible N-(tert-butylsulfinyl)-bromoimine with Grignard reagents provides various enantioenriched α-substituted piperidines .

- Method : This method involves a continuous flow reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents .

- Results : The reaction can be scaled-up smoothly and an efficient synthesis of a drug precursor further showcases its utility .

Intermediate in Chemical Synthesis

- Field : Chemical Synthesis

- Application : “4-Piperidinol, 1-(4-amino-2-fluoro-5-methoxyphenyl)-” could potentially be used as an intermediate in the manufacture of chemicals .

- Method : The specific methods of synthesis would involve complex organic chemistry procedures .

- Results : This compound could potentially be used in the synthesis of a wide range of chemicals .

Propiedades

IUPAC Name |

1-(4-amino-2-fluoro-5-methoxyphenyl)piperidin-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2O2/c1-17-12-7-11(9(13)6-10(12)14)15-4-2-8(16)3-5-15/h6-8,16H,2-5,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMYDOMOYPFIMDZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1N)F)N2CCC(CC2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Piperidinol, 1-(4-amino-2-fluoro-5-methoxyphenyl)- | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,5S)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/no-structure.png)

![3-cyclopropyl-2-[(4-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2358465.png)

![N-[5-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2358466.png)

![N-(3-cyano-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)-4-methoxybenzamide](/img/structure/B2358467.png)

![Tert-butyl 4-[3-(trifluoromethyl)-[1,2,4]triazolo[3,4-f]pyridazin-6-yl]-1,4-diazepane-1-carboxylate](/img/structure/B2358468.png)

![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B2358470.png)

![5-(Hydroxymethyl)-4-({[(4-methoxyphenyl)methyl]amino}methyl)-2-methylpyridin-3-ol](/img/structure/B2358472.png)

![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-(3,4-dimethylphenyl)pyridazin-3-one](/img/structure/B2358473.png)

![3-(4-bromobenzyl)-9-(3,5-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2358475.png)